3-Ethoxy-4-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde;oxalic acid
Overview
Description
3-Ethoxy-4-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde; oxalic acid is a complex organic compound that combines an aromatic aldehyde with a piperazine derivative and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde typically involves multiple steps:
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Formation of the Aldehyde Intermediate: : The starting material, 3-ethoxy-4-hydroxybenzaldehyde, is reacted with 1-bromo-4-(4-methylpiperazin-1-yl)butane in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures (80-100°C) to form the desired aldehyde intermediate.
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Oxalic Acid Addition: : The aldehyde intermediate is then reacted with oxalic acid to form the final compound. This step is usually performed in an aqueous or alcoholic medium at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde; oxalic acid can undergo various chemical reactions, including:
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Oxidation: : The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: : The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
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Substitution: : The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: 3-Ethoxy-4-[4-(4-methylpiperazin-1-yl)butoxy]benzoic acid.
Reduction: 3-Ethoxy-4-[4-(4-methylpiperazin-1-yl)butoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The piperazine moiety is known to interact with various biological targets, making it a valuable scaffold in drug discovery.
Medicine
In medicinal chemistry, this compound and its derivatives may be investigated for their potential therapeutic properties
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final product.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde; oxalic acid depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors. The piperazine moiety can form hydrogen bonds or hydrophobic interactions with the target, while the aldehyde group may undergo covalent bonding or reversible interactions.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-[4-(4-methylpiperazin-1-yl)butoxy]benzoic acid:
3-Ethoxy-4-[4-(4-methylpiperazin-1-yl)butoxy]benzyl alcohol:
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde: A similar compound lacking the ethoxy group, which may have different reactivity and applications.
Uniqueness
3-Ethoxy-4-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde; oxalic acid is unique due to the presence of both an aromatic aldehyde and a piperazine derivative. This combination allows for diverse chemical reactivity and potential applications in various fields. The addition of oxalic acid further enhances its versatility by providing additional functional groups for further modifications.
Properties
IUPAC Name |
3-ethoxy-4-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3.C2H2O4/c1-3-22-18-14-16(15-21)6-7-17(18)23-13-5-4-8-20-11-9-19(2)10-12-20;3-1(4)2(5)6/h6-7,14-15H,3-5,8-13H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCPRHRIMFEGKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCCCN2CCN(CC2)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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